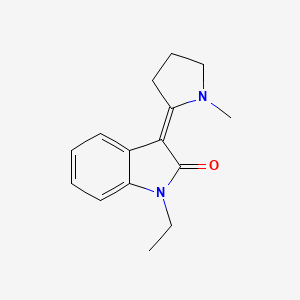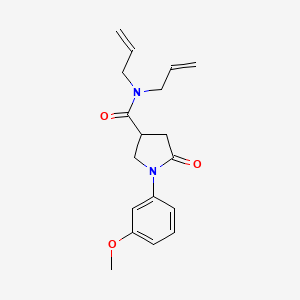![molecular formula C15H23N3O B4703047 4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4703047.png)
4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide
Übersicht
Beschreibung
4-methyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, commonly known as MPMP, is a chemical compound that belongs to the class of benzamides. This compound has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of MPMP involves its binding to the dopamine D3 receptor. MPMP acts as a competitive antagonist of the receptor and prevents the binding of dopamine to the receptor. This leads to a decrease in the activity of the receptor and a decrease in the downstream signaling pathways.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been found to decrease the release of dopamine in the brain and reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. MPMP has also been shown to reduce the locomotor activity of rats and decrease the self-administration of cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MPMP in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in various physiological processes. However, one of the limitations of using MPMP is its low water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MPMP. One potential area of research is the development of more water-soluble derivatives of MPMP that can be administered more easily in experimental settings. Another area of research is the study of the role of the dopamine D3 receptor in various psychiatric disorders such as addiction and schizophrenia. Additionally, the use of MPMP in combination with other drugs may provide insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, MPMP is a chemical compound that has been extensively studied for its potential applications in scientific research. It is primarily used as a tool for studying the dopamine D3 receptor and has been found to have various biochemical and physiological effects. While MPMP has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on MPMP may provide valuable insights into the role of the dopamine D3 receptor in various physiological processes and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
MPMP has been studied extensively for its potential applications in scientific research. It is primarily used as a tool for studying the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological functions such as movement, reward, and addiction. MPMP is a selective antagonist of the dopamine D3 receptor and can be used to study the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13-3-5-14(6-4-13)15(19)16-7-8-18-11-9-17(2)10-12-18/h3-6H,7-12H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLABIKSHOMGOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione](/img/structure/B4702969.png)
![2,2-dibromo-N'-[1-(3-chlorophenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4702971.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4702981.png)

![2-({4-ethyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4702994.png)

![methyl 4-({[(4-ethylcyclohexyl)amino]carbonyl}amino)benzoate](/img/structure/B4703009.png)
![6-(2-chlorobenzyl)-5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4703020.png)

![methyl 5-methyl-2-[(1-pyrrolidinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4703027.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-6,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4703033.png)
